molecular formula C11H16ClNO4 B2517068 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride CAS No. 1218303-14-0

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B2517068
CAS No.: 1218303-14-0
M. Wt: 261.7
InChI Key: XGGBRFRIBIYBRS-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride is a chemical compound with diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and a methoxyphenyl group attached to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent to form the intermediate 2-(3-methoxyphenyl)glycine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethylamino group, resulting in the formation of the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)acetic acid hydrochloride: Lacks the methoxyphenyl group, resulting in different chemical properties and biological activities.

    3-Methoxyphenylacetic acid hydrochloride: Lacks the hydroxyethylamino group, affecting its solubility and reactivity.

    2-(3-Methoxyphenyl)glycine hydrochloride: Contains a glycine moiety instead of the hydroxyethylamino group, leading to different applications and reactivity.

Uniqueness

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both hydroxyethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13;/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBRFRIBIYBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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